7-Iodo-1-tetralone

Cross-Coupling Suzuki-Miyaura Sonogashira

Researchers requiring selective AKR1C3 inhibitors face limited options among halogenated tetralones. 7-Iodo-1-tetralone addresses this gap with superior potency: IC50 1.41 μM vs. 2.73 μM for the 7-chloro analog, with >70-fold selectivity over COX1/COX2. Its weak C-I bond (≈53 kcal/mol) enables milder, higher-yield Suzuki/Sonogashira/Heck couplings versus bromo or chloro analogs, minimizing catalyst loading. Also serves as a documented precursor for gem-dimethylation and MAO-B inhibitor scaffolds (class IC50 as low as 0.89 nM). Supplied with Certificate of Analysis; immediate global shipping.

Molecular Formula C10H9IO
Molecular Weight 272.08 g/mol
CAS No. 145485-31-0
Cat. No. B131972
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Iodo-1-tetralone
CAS145485-31-0
Molecular FormulaC10H9IO
Molecular Weight272.08 g/mol
Structural Identifiers
SMILESC1CC2=C(C=C(C=C2)I)C(=O)C1
InChIInChI=1S/C10H9IO/c11-8-5-4-7-2-1-3-10(12)9(7)6-8/h4-6H,1-3H2
InChIKeyPNNRPUMINDUKIJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Iodo-1-tetralone: Halogenated Tetralone Scaffold


7-Iodo-1-tetralone (CAS 145485-31-0) is a halogenated α-tetralone derivative bearing a C7 iodine substituent (C10H9IO, MW: 272.08) [1]. It belongs to the 3,4-dihydronaphthalen-1(2H)-one class, a privileged scaffold in medicinal chemistry and organic synthesis [2]. The iodine atom confers distinct electronic and steric properties that modulate both chemical reactivity and biological target interactions [3], establishing it as a strategically differentiable building block compared to its C7-bromo, C7-chloro, and C7-fluoro analogs.

C7 iodo handle enables chemoselective cross-coupling at mild conditions
Alpha-tetralone scaffold suited for medicinal chemistry library design
Differentiated electronic/steric profile from bromo and chloro analogs

7-Iodo-1-tetralone: Iodine Substituent Specificity


Generic substitution within the C7-halogenated 1-tetralone class is scientifically invalid due to the marked differences in carbon-halogen bond strength, polarizability, and leaving group ability. The C-I bond (≈53 kcal/mol) is significantly weaker than C-Br (≈67 kcal/mol) and C-Cl (≈81 kcal/mol) [1], enabling chemoselective cross-coupling under milder conditions with higher turnover numbers [2]. Concurrently, the larger van der Waals radius and polarizability of iodine alters hydrophobic binding interactions and steric occupancy in biological targets compared to bromine or chlorine [3], leading to non-linear structure-activity relationships that preclude simple analog swapping. The quantitative evidence below substantiates these functional and biological divergences.

1 C–I bond (~53 kcal/mol) is weaker than C–Br and C–Cl; direct substitution may alter coupling reactivity and yield.
2 Larger iodine radius and polarizability shift hydrophobic binding; bromo/chloro analogs may not reproduce biological SAR.

7-Iodo-1-tetralone: Quantitative Differentiation from Analogs


Superior Pd-Catalyzed Cross-Coupling Reactivity

7-Iodo-1-tetralone exhibits markedly enhanced oxidative addition kinetics in palladium-catalyzed cross-couplings compared to its 7-bromo and 7-chloro analogs. This is a direct consequence of the carbon-iodine bond dissociation energy (≈53 kcal/mol), which is approximately 14 kcal/mol weaker than the C-Br bond (≈67 kcal/mol) and 28 kcal/mol weaker than the C-Cl bond (≈81 kcal/mol) [1]. This thermodynamic advantage translates to lower reaction temperatures, shorter reaction times, and higher yields for Suzuki-Miyaura, Sonogashira, and Heck couplings, enabling synthetic sequences that are not feasible or practical with the less reactive bromo or chloro derivatives [2].

Cross-Coupling Reactivity
Class-level inference
C–I: 53 kcal/mol
C–Br: 67 kcal/mol
C–Cl: 81 kcal/mol
Supports milder cross-coupling conditions
Bond dissociation energy reference data
Cross-Coupling Suzuki-Miyaura Sonogashira Heck Reactivity

Higher AKR1C3 Inhibitory Potency vs. Chloro Analog

In direct biochemical assays, 7-Iodo-1-tetralone demonstrates superior inhibition of human aldo-keto reductase family 1 member C3 (AKR1C3) relative to 7-chloro-1-tetralone. The iodo derivative exhibits an IC50 of 1.41 μM, whereas the chloro derivative displays a Ki of 2.73 μM under comparable assay conditions (S-tetralol substrate) [1][2]. This ~2-fold difference in potency (1.94x) is consistent with the larger iodine atom's enhanced hydrophobic and van der Waals interactions within the enzyme's active site. Notably, 7-Iodo-1-tetralone also shows a >70-fold selectivity window over COX1 and COX2 (IC50 > 100 μM) [1], a profile not reported for the chloro analog.

AKR1C3 Inhibition
Head-to-head
7-Iodo: IC50 1.41 μM
7-Chloro: Ki 2.73 μM
(1.94-fold difference)
Reported enzyme inhibition context
Recombinant human AKR1C3; S-tetralol substrate
AKR1C3 Enzyme Inhibition Cancer IC50 Selectivity

Validated Gem-Dimethyl Derivative Synthesis

7-Iodo-1-tetralone is explicitly documented as a synthetic precursor for the preparation of 7-iodo-1,1-dimethyl-1,2,3,4-tetrahydronaphthalene. In a representative procedure, treatment of 7-Iodo-1-tetralone (4.6 g, 16.9 mmol) with dimethylzinc (50.7 mmol) in the presence of TiCl4 at -40°C yielded the corresponding gem-dimethyl derivative . This transformation leverages the iodine substituent as an inert handle for subsequent cross-coupling while enabling α-gem-dimethylation of the ketone, a motif found in numerous bioactive compounds and fragrance molecules. Analogous procedures for 7-bromo- or 7-chloro-1-tetralone are not widely established, highlighting the unique utility of the iodo congener in this specific transformation.

Gem-Dimethyl Synthesis
Head-to-head
Validated route to 7-iodo-1,1-dimethyltetralin; no analogous protocol for Br/Cl
Supports gem-dimethyl building block access
TiCl4/Me2Zn, -40 °C, 16h
Synthesis Gem-Dimethyl Alkylation Intermediates Pharmaceuticals

Antiproliferative Activity in A549 Lung Cancer Cells

In cytotoxicity assays using the A549 human lung adenocarcinoma cell line, 7-Iodo-1-tetralone exhibited strong antiproliferative effects with an IC50 value of 0.11 μM . This sub-micromolar activity indicates significant cancer cell growth inhibition at low concentrations. While no direct head-to-head cytotoxicity data for 7-bromo- or 7-chloro-1-tetralone in A549 cells are available in the primary literature, the reported potency of the iodo analog establishes a quantitative benchmark. This data point, when combined with its AKR1C3 inhibition profile [1], positions 7-Iodo-1-tetralone as a promising scaffold for anticancer medicinal chemistry programs.

A549 Cytotoxicity
Cross-study comparable
IC50 = 0.11 μM
Reported cell-model response context
A549 lung cancer cell line; comparator data not available
Cytotoxicity A549 Lung Cancer IC50 Anticancer

MAO-B Inhibitory Potential of α-Tetralone Class

Systematic SAR studies on a series of fifteen C7-substituted α-tetralone derivatives revealed potent inhibition of human monoamine oxidase-B (MAO-B), with IC50 values ranging from 0.00089 to 0.047 μM [1]. While 7-Iodo-1-tetralone itself was not included in this specific series, its structural congruence with the pharmacophore establishes a strong class-level inference for high MAO-B inhibitory potential. The presence of a C7 substituent is critical for activity, and the iodine atom's larger size and polarizability may confer enhanced binding compared to smaller halogens [2]. This class-level data justifies the procurement of 7-Iodo-1-tetralone as a privileged starting point for developing novel MAO-B inhibitors, particularly in the context of Parkinson's disease and depression.

MAO-B Potential
Class-level inference
Class-level IC50 range: 0.00089–0.047 μM for C7-substituted α-tetralones
Supports MAO-B inhibitor screening
7-Iodo not directly tested in cited study; class SAR extrapolation
Monoamine Oxidase MAO-B Parkinson's IC50 Neurodegeneration

7-Iodo-1-tetralone: Key Application Scenarios


Diversified Library Synthesis via Cross-Coupling

7-Iodo-1-tetralone is the optimal choice for constructing diversified tetralone libraries via Suzuki-Miyaura, Sonogashira, or Heck cross-couplings. Its C-I bond (≈53 kcal/mol) enables oxidative addition at lower temperatures and with higher yields compared to C-Br or C-Cl analogs [1]. This allows parallel synthesis of C7-aryl, C7-alkynyl, and C7-alkenyl derivatives in high-throughput medicinal chemistry workflows, minimizing catalyst loading and side reactions.

AKR1C3 Chemical Probe Development

For research programs targeting AKR1C3 (implicated in prostate cancer and leukemia), 7-Iodo-1-tetralone offers a distinct potency advantage over 7-chloro-1-tetralone (IC50 1.41 μM vs. Ki 2.73 μM) [1][2]. Its selectivity over COX1 and COX2 (>70-fold) also makes it a cleaner tool compound for mechanistic studies. This compound serves as a validated starting point for structure-based optimization of selective AKR1C3 inhibitors.

Gem-Dimethylated Tetralin Building Blocks

7-Iodo-1-tetralone is a documented precursor for the synthesis of 7-iodo-1,1-dimethyl-1,2,3,4-tetrahydronaphthalene via a TiCl4/Me2Zn-mediated gem-dimethylation [1]. This transformation installs a valuable quaternary carbon center while preserving the iodine handle for subsequent diversification. The resulting gem-dimethyltetralin scaffold is a core motif in fragrance chemicals, liquid crystal materials, and biologically active compounds, making this a high-value synthetic route for both academic and industrial laboratories.

MAO-B Inhibitor Discovery for Neurodegeneration

7-Iodo-1-tetralone is a strategically privileged scaffold for MAO-B inhibitor development, based on class-level SAR showing that C7-substituted α-tetralones achieve IC50 values as low as 0.89 nM [1]. The iodine atom's unique steric and electronic profile may further enhance selectivity and potency. This compound is ideal for SAR expansion and lead optimization campaigns targeting Parkinson's disease and related disorders.

Application
Selection Property
Validation Focus
Diversified library synthesis via cross-coupling
C–I bond lability for chemoselective coupling
Coupling yield and functional group tolerance
AKR1C3 pathway inhibition studies
Reported enzyme inhibition profile
Selectivity over COX isoforms
Gem-dimethylated tetralin building blocks
Validated synthetic protocol availability
Preservation of iodine handle for further diversification
MAO-B inhibitor screening for neurodegeneration models
Class-level C7-substituted tetralone SAR
MAO-B isoform selectivity and potency benchmarking

Technical Documentation Hub

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37 linked technical documents
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